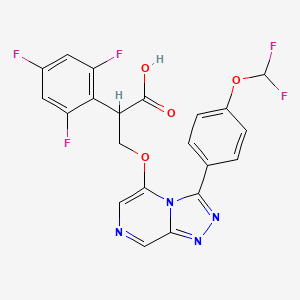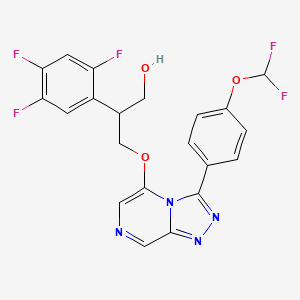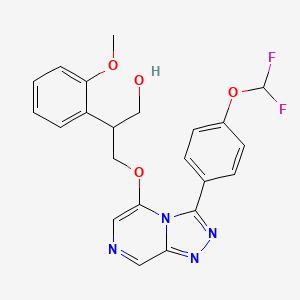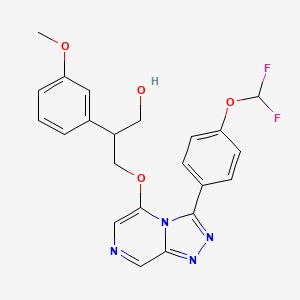
Osm-LO-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Osm-LO-5 is a compound that has garnered significant interest in scientific research due to its unique chemical properties and potential applications. It is known for its role in various chemical reactions and its potential use in medicinal chemistry and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Osm-LO-5 typically involves a series of chemical reactions that require precise conditions. The synthetic route often starts with the preparation of precursor compounds, followed by a series of reactions that include oxidation, reduction, and substitution processes. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and advanced technologies to maintain consistency and efficiency. The process involves continuous monitoring and optimization of reaction parameters to achieve the desired output. Industrial production methods also focus on minimizing waste and ensuring environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
Osm-LO-5 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions. For example:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may produce reduced forms of the compound.
Applications De Recherche Scientifique
Osm-LO-5 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and its use in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of Osm-LO-5 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target molecules and modulating their activity. The specific pathways involved depend on the context in which the compound is used, such as in medicinal chemistry or industrial applications.
Comparaison Avec Des Composés Similaires
Osm-LO-5 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
5-Lipoxygenase Inhibitors: Compounds like zileuton and nordihydroguaiaretic acid, which inhibit the enzyme 5-lipoxygenase.
Oxidation and Reduction Reagents: Compounds like potassium permanganate and sodium borohydride, which are used in oxidation and reduction reactions.
Propriétés
Formule moléculaire |
C22H20F2N4O4 |
|---|---|
Poids moléculaire |
442.4 g/mol |
Nom IUPAC |
3-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-2-(3-methoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C22H20F2N4O4/c1-30-18-4-2-3-15(9-18)16(12-29)13-31-20-11-25-10-19-26-27-21(28(19)20)14-5-7-17(8-6-14)32-22(23)24/h2-11,16,22,29H,12-13H2,1H3 |
Clé InChI |
JHTYHNMJMLESBY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C(CO)COC2=CN=CC3=NN=C(N23)C4=CC=C(C=C4)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


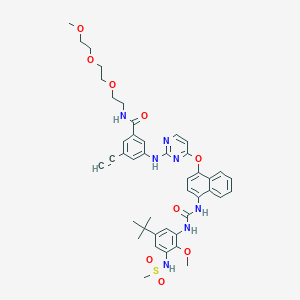

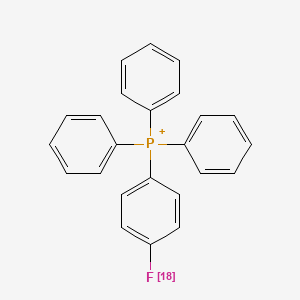
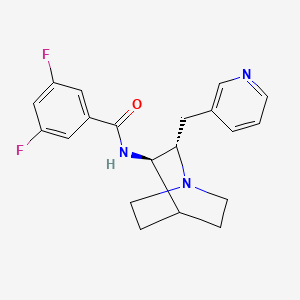
![[(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10815518.png)

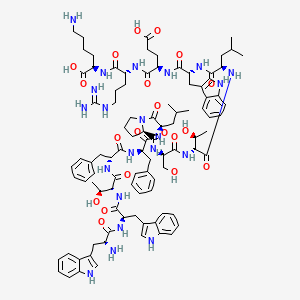
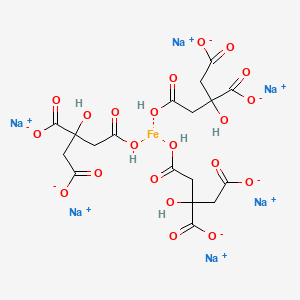
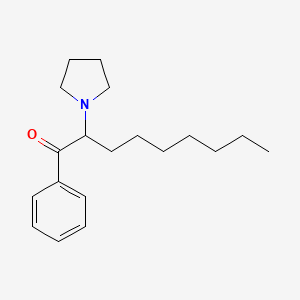
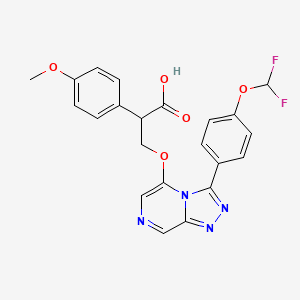
![2-[(Z)-2-[(3Z)-2-[4-[(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-2-carboxyethyl]phenoxy]-3-[(2E)-2-[3,3-dimethyl-5-sulfo-1-(4-sulfobutyl)indol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-5-sulfonate](/img/structure/B10815560.png)
